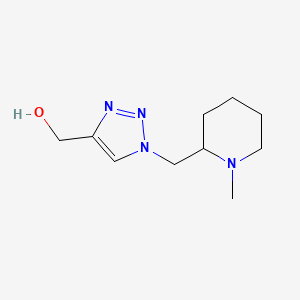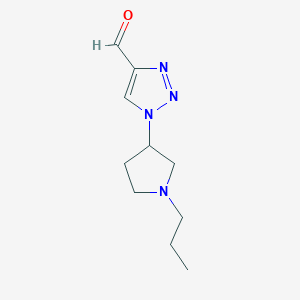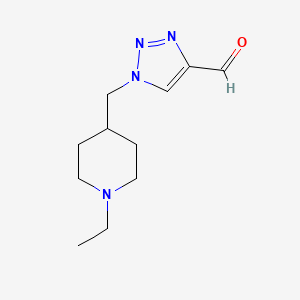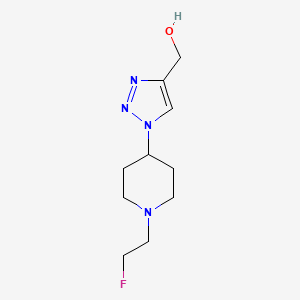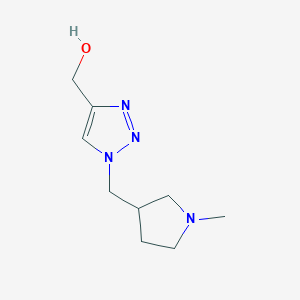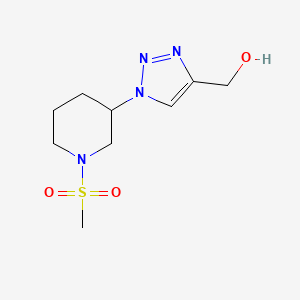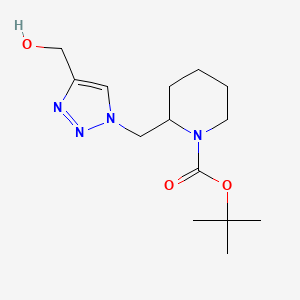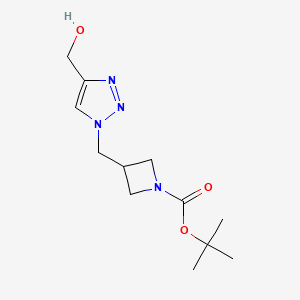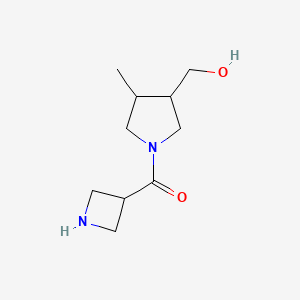
Azetidin-3-yl(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)methanone
Übersicht
Beschreibung
Azetidin-3-yl(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)methanone is a chemical compound . Its molecular formula is C8H14N2O2 and it has a molecular weight of 170.21 g/mol.
Synthesis Analysis
The synthesis of azetidine derivatives has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of azetidin-3-yl(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)methanone can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of azetidine derivatives include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles . The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Azetidine derivatives have been evaluated for their efficacy in catalytic asymmetric addition reactions. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, developed from methionine, showed high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes, with enantioselectivities reaching up to 98.4% ee. This study highlights the potential of azetidine-based compounds in asymmetric synthesis, emphasizing the significant role of the chiral azetidine ring and the bulky ferrocenyl group in achieving high enantioselectivities (Wang et al., 2008).
Pharmaceutical Applications
Azetidine derivatives have been synthesized and assessed for their antileishmanial, antibacterial, and anticonvulsant activities. Notably, a series of N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones showed marked improvements in anti-parasitic activity against Leishmania major when the methyleneamines were transformed to azetidin-2-ones. Some compounds displayed activity comparable to amphotericin B, a clinically used antileishmanial drug (Singh et al., 2012).
Organic Synthesis
Research on azetidinone and thiazolidinone derivatives has shown significant antibacterial and anticonvulsant properties, emphasizing their potential as scaffolds for developing new therapeutic agents. Several novel azetidinones synthesized through condensation reactions demonstrated good anti-bacterial activity against common pathogens, as well as promising anticonvulsant activity in preclinical models (Rajasekaran & Murugesan, 2006).
Wirkmechanismus
Target of Action
The primary targets of Azetidin-3-yl(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)methanone are GABA A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
Azetidin-3-yl(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)methanone interacts with its targets, the GABA A receptors, as a positive allosteric modulator . This means it enhances the effect of the neurotransmitter GABA on the receptor, leading to increased inhibitory neurotransmission.
Biochemical Pathways
The compound affects the GABAergic pathway , which is responsible for inhibitory neurotransmission in the brain. By enhancing the effect of GABA on its receptors, the compound increases the inhibitory effect of this neurotransmitter, potentially leading to effects such as sedation, anxiolysis, or anticonvulsion .
Result of Action
The molecular and cellular effects of Azetidin-3-yl(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)methanone’s action would be an increase in inhibitory neurotransmission due to its enhancement of the effect of GABA on GABA A receptors . This could lead to various physiological effects depending on the specific location and context of these receptors in the nervous system.
Eigenschaften
IUPAC Name |
azetidin-3-yl-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7-4-12(5-9(7)6-13)10(14)8-2-11-3-8/h7-9,11,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHPMTUYPQHLJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




